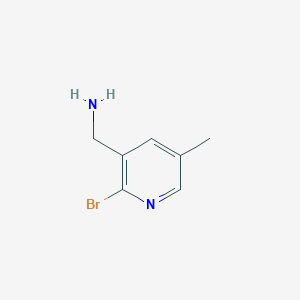
(2-Bromo-5-methylpyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine typically involves the bromination of 5-methylpyridin-3-ylmethanamine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of (2-substituted-5-methylpyridin-3-yl)methanamine derivatives.
Oxidation: Formation of (2-Bromo-5-methylpyridin-3-yl)methanal or (2-Bromo-5-methylpyridin-3-yl)methanoic acid.
Reduction: Formation of (2-Bromo-5-methylpiperidin-3-yl)methanamine.
Applications De Recherche Scientifique
(2-Bromo-5-methylpyridin-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-methylpyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyridine ring can engage in π-π interactions, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-5-methylpyridin-3-yl)methanamine
- (2-Fluoro-5-methylpyridin-3-yl)methanamine
- (2-Iodo-5-methylpyridin-3-yl)methanamine
Uniqueness
(2-Bromo-5-methylpyridin-3-yl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
(2-bromo-5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3 |
Clé InChI |
ZOTYCNSHHNZGNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


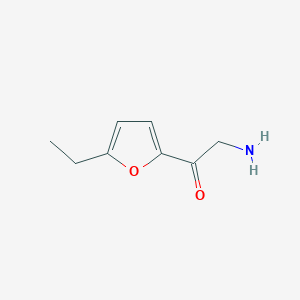
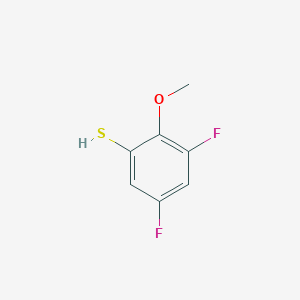
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)


![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
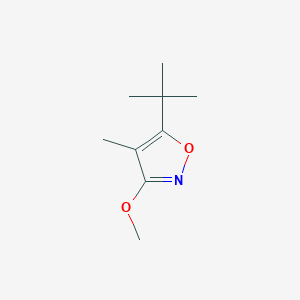
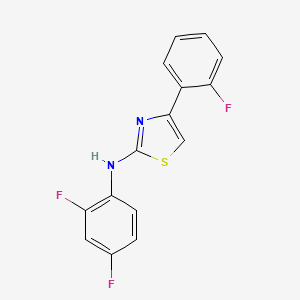
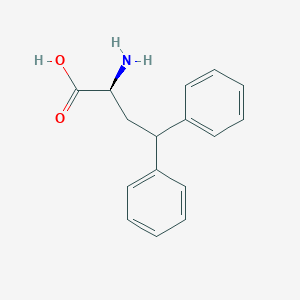
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
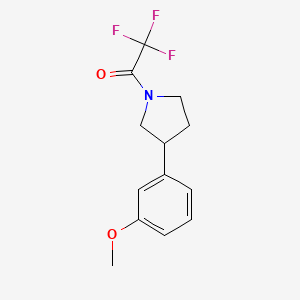

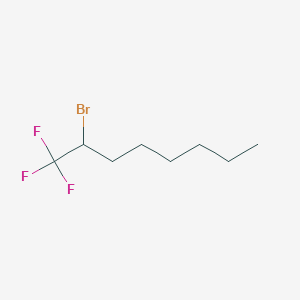
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
